Product packaging for Sapropterin Dihydrochloride(Cat. No.:CAS No. 69056-38-8)

Sapropterin Dihydrochloride

Cat. No.: B1681447
CAS No.: 69056-38-8
M. Wt: 314.17 g/mol
InChI Key: RKSUYBCOVNCALL-NTVURLEBSA-N
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Description

Sapropterin dihydrochloride is the synthetic, pharmaceutically active dihydrochloride salt of the (6R)-diastereoisomer of 5,6,7,8-tetrahydrobiopterin (BH4) . It functions as a crucial cofactor for the enzyme phenylalanine hydroxylase (PAH), which is responsible for the conversion of the amino acid phenylalanine to tyrosine in the liver . This mechanism is central to its primary research application in the study of phenylketonuria (PKU), a genetic disorder characterized by a deficiency in PAH activity that leads to toxic accumulation of phenylalanine in the blood . By activating residual PAH enzyme, Sapropterin can enhance phenylalanine metabolism and significantly lower its blood concentrations, providing a research model for metabolic correction in responsive forms of PKU . Clinical studies have demonstrated that a subset of PKU patients responds to treatment, with one study showing a mean reduction of 71.43% in blood phenylalanine levels . Beyond PKU, this compound is an essential research tool in other areas. It also serves as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase, enzymes vital for the synthesis of the neurotransmitters dopamine, norepinephrine, and serotonin, making it relevant for neuroscience research . Furthermore, it acts as a cofactor for nitric oxide synthase, implicating it in studies of vascular biology and immune response . The compound has also been documented to act as a chemical chaperone, stabilizing mutant enzymes and promoting correct folding, which broadens its utility in biochemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Cl2N5O3 B1681447 Sapropterin Dihydrochloride CAS No. 69056-38-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSUYBCOVNCALL-NTVURLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040620
Record name Sapropterin dihydrochloride
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Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69056-38-8
Record name Sapropterin dihydrochloride [USAN]
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Record name Sapropterin dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride
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Record name SAPROPTERIN DIHYDROCHLORIDE
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Mechanistic Investigations of Sapropterin Dihydrochloride

Elucidation of Sapropterin (B162354) Dihydrochloride (B599025) as a Tetrahydrobiopterin (B1682763) Analog

Sapropterin dihydrochloride is a synthetic version of tetrahydrobiopterin (BH4), a naturally occurring and essential cofactor for several key enzymes in the body. nih.govbiomarin.compatsnap.comnih.gov BH4 is indispensable for the function of the aromatic amino acid hydroxylases, which include phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). drugbank.comwikipedia.org These enzymes are critical for the metabolism of phenylalanine and the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin (B10506). drugbank.comnih.gov

The chemical structure of this compound is that of a reduced pteridine (B1203161) derivative. wikipedia.org As a synthetic analog, it mimics the function of endogenous BH4. biomarin.comeuropa.eueuropa.eu In conditions where there is a deficiency of BH4, either due to genetic mutations affecting its synthesis or recycling, this compound serves as an exogenous source, thereby restoring the activity of BH4-dependent enzymes. biomarin.comdrugbank.com

The rationale for using this compound is to supplement or replace deficient levels of BH4. nih.govbiomarin.com This replacement therapy is crucial for individuals with genetic disorders affecting the BH4 metabolic pathway. drugbank.commedscape.com

Molecular Interactions with Phenylalanine Hydroxylase (PAH)

Phenylketonuria (PKU) is an inherited metabolic disorder caused by mutations in the gene encoding the enzyme phenylalanine hydroxylase (PAH). nih.govpatsnap.comnih.gov This enzyme is responsible for converting phenylalanine to tyrosine. nih.govpatsnap.com In individuals with PKU, deficient PAH activity leads to the accumulation of phenylalanine to toxic levels in the blood and brain. nih.govpnas.org

This compound interacts with the PAH enzyme in several significant ways:

This compound functions as a pharmacological chaperone, directly enhancing the residual activity of certain mutant forms of the PAH enzyme. biomarin.compatsnap.comnih.govresearchgate.net By providing an excess of the cofactor, it can stimulate the defective enzyme to function more efficiently, thereby increasing the metabolism of phenylalanine. biomarin.comkuvan.com This enhancement of enzymatic activity helps to lower blood phenylalanine levels. europa.eupatsnap.com

Research Finding: Studies have shown that in some patients with PKU, sapropterin treatment leads to a significant reduction in blood phenylalanine concentrations. nih.govnih.gov For instance, one study reported a mean reduction of 238.80 µmol/L in the sapropterin-treated group compared to placebo. nih.gov Another study demonstrated that sapropterin allowed for an increased dietary intake of phenylalanine. europa.eu

Many mutations associated with PKU result in misfolded and unstable PAH enzymes that are prone to degradation. researchgate.netmdpi.com this compound has been shown to act as a molecular chaperone that stabilizes these mutant PAH protein structures. pnas.orgresearchgate.netmdpi.com By binding to the enzyme, it helps to promote proper folding and prevent aggregation, thereby increasing the amount of functional enzyme. pnas.orgresearchgate.net This stabilization effect is a key component of its mechanism of action in responsive patients. nih.govpnas.org

The primary pathway for phenylalanine clearance from the body is its conversion to tyrosine by the PAH enzyme, a process that accounts for about 75% of phenylalanine disposal. tga.gov.au By enhancing the function of PAH, this compound directly improves this clearance pathway. nih.gov This leads to a reduction in the accumulation of phenylalanine in the blood and other tissues. drugbank.com

Research Finding: Clinical trials have consistently shown that sapropterin treatment can lead to a significant and sustained decrease in plasma phenylalanine concentrations in responsive individuals. nih.gov This improved clearance allows for a greater tolerance to dietary phenylalanine. europa.eueuropa.eu

Role in Tetrahydrobiopterin (BH4) Deficiencies

Tetrahydrobiopterin deficiencies are a group of rare genetic disorders caused by mutations in the genes responsible for the synthesis and regeneration of BH4. europa.eudrugbank.com These deficiencies result in impaired function of not only PAH but also tyrosine hydroxylase and tryptophan hydroxylase, leading to a more complex clinical picture that includes neurological symptoms due to neurotransmitter deficiencies. drugbank.commedscape.com

In patients with BH4 deficiency, the mechanism of action of this compound is to replace the deficient endogenous cofactor. nih.govbiomarin.comeuropa.eueuropa.eu By providing an external source of BH4, it restores the activity of the dependent enzymes, helping to normalize phenylalanine levels and improve the synthesis of essential neurotransmitters. biomarin.comeuropa.eudrugbank.com

Research Finding: For the treatment of BH4 deficiency, published literature indicates that sapropterin treatment leads to improvements in blood phenylalanine levels and other disease markers. europa.eu Treatment aims to control blood phenylalanine concentrations and includes replacement therapy with neurotransmitter precursors. medscape.com

Table of Research Findings on this compound

Mechanistic Aspect Key Finding Supporting Evidence
Enzymatic Cofactor Activity Significantly lowers blood phenylalanine levels in responsive PKU patients. A mean difference of -238.80 µmol/L in blood phenylalanine concentration compared to placebo was observed in one trial. nih.gov
PAH Enzyme Stabilization Acts as a pharmacological chaperone, stabilizing mutant PAH enzymes. In vitro studies confirm enhanced activity of various mutant PAH enzymes with sapropterin. nih.gov Structural analysis reveals BH4 binding stabilizes the PAH tetramer. pnas.org
Phenylalanine Clearance Increases tolerance to dietary phenylalanine. Patients on sapropterin showed a significantly increased tolerance to dietary phenylalanine (17.5 mg/kg/day) compared to placebo (3.3 mg/kg/day) over 10 weeks. europa.eu
BH4 Deficiency Treatment Replaces deficient endogenous BH4, restoring enzyme function. Published studies on patients with BH4 deficiency show improved blood phenylalanine levels and other disease markers with sapropterin treatment. europa.eumedscape.com

Pharmacodynamic Profiles of Sapropterin Dihydrochloride

Biochemical Modulation of Phenylalanine Metabolism

The primary pharmacodynamic effect of sapropterin (B162354) dihydrochloride (B599025) is the modulation of phenylalanine metabolism, which is evident through the reduction of blood phenylalanine levels and an increased tolerance to dietary phenylalanine. nih.govnih.gov This modulation is critical for preventing the neurotoxic effects of elevated phenylalanine concentrations. nih.govwikipedia.org

Reduction of Blood Phenylalanine Concentrations

Clinical studies have consistently demonstrated that sapropterin dihydrochloride significantly reduces blood phenylalanine concentrations in patients with BH4-responsive PKU. nih.govnih.gov Treatment with sapropterin has been shown to lead to clinically significant and sustained reductions in blood phenylalanine levels. nih.gov In a phase III randomized, placebo-controlled study, patients treated with sapropterin experienced a mean decrease in phenylalanine concentration of 3.9 mg/dl, whereas the placebo group showed a slight increase. researchgate.net Another study reported that after six weeks, 44% of patients in the sapropterin group had a reduction in blood phenylalanine concentration of 30% or greater from baseline, compared to only 9% in the control group. researchgate.net

A study involving children under four years of age with BH4-responsive PKU also showed that sapropterin was effective in lowering blood phenylalanine levels. researchgate.net The SPARK trial, which focused on this age group, further confirmed these findings. researchgate.net Long-term use of sapropterin in children who began treatment between the ages of 0 to 6 years helps to control blood phenylalanine levels, keeping them within the target range of 120-360 μmol/L. nih.govalliedacademies.org

Table 1: Impact of this compound on Blood Phenylalanine Levels
Study PopulationOutcome MeasureResultCitation
Children and Adults with PKUMean change in blood phenylalanine-20.9% in sapropterin group vs. +2.9% in placebo group after 13 weeks nih.gov
Children and Adults with PKUMean decrease in phenylalanine concentration3.9 mg/dl researchgate.net
Children (4-12 years) on Phe-controlled dietMean blood phenylalanine concentrationDecreased from 321 μmol/L to 110 μmol/L after one week fda.gov
Patients >8 years on Phe-controlled dietMean blood phenylalanine concentrationDecreased from 333 μmol/L to 143 μmol/L after one week fda.gov

Augmentation of Phenylalanine Tolerance in Dietary Management

A significant benefit of this compound treatment is the increased tolerance to dietary phenylalanine, which can lead to a relaxation of strict dietary restrictions for some patients. nih.govnih.gov This increased tolerance allows for a greater intake of natural protein while maintaining blood phenylalanine levels within the target range. researchgate.netmdpi.com

A phase III clinical trial demonstrated that sapropterin is effective in increasing phenylalanine tolerance in children with PKU. nih.govnorthwestern.edu In this study, the mean tolerated phenylalanine supplement in the sapropterin group increased significantly to 20.9 mg/kg/day, compared to only an additional 2.9 mg/kg/day in the placebo group over a 10-week period. northwestern.edu The mean difference in increased phenylalanine tolerance between the sapropterin and placebo groups was 17.7 mg/kg/day. nih.govnorthwestern.edu An extension of this study confirmed that the increase in dietary phenylalanine tolerance was maintained long-term. nih.gov

Table 2: Augmentation of Phenylalanine Tolerance with this compound
StudyStudy PopulationIncrease in Phenylalanine Tolerance (Sapropterin Group)Increase in Phenylalanine Tolerance (Placebo Group)Mean DifferenceCitation
Trefz et al. (2009)Children (4-12 years) with PKU20.9 (±15.4) mg/kg/day2.9 (±4.0) mg/kg/day17.7 (±4.5) mg/kg/day nih.govnorthwestern.edu

Neurocognitive and Neurodevelopmental Outcomes

By controlling blood phenylalanine levels, this compound has a positive impact on neurocognitive and neurodevelopmental outcomes in individuals with PKU. nih.gov Elevated phenylalanine levels are neurotoxic and can lead to intellectual disability and other neurological issues if left untreated. wikipedia.orgnih.gov

Assessment of Cognitive Functioning and Intelligence Quotient

Long-term treatment with sapropterin has been shown to preserve intellectual functioning in children with PKU. nih.govphenylketonurianews.com A seven-year analysis of children who began treatment before the age of six found that the Full-Scale Intelligence Quotient (FSIQ) was maintained. nih.gov Over each two-year interval, the estimated mean change in FSIQ was minimal, and at the end of the seven-year follow-up, the change from baseline was not clinically significant. researchgate.net Another study following children for two years who started sapropterin treatment between 0 and 6 years of age also showed preserved neurocognitive performance, with the mean FSIQ remaining stable. researchgate.net

Table 3: Long-Term Effect of Sapropterin on Full-Scale Intelligence Quotient (FSIQ)
Study DurationStudy PopulationBaseline Mean FSIQ (±SD)Follow-up Mean FSIQ (±SD)Citation
7 yearsChildren treated from <6 years of age-Change from baseline: 1.14 (95% CI: -3.53 to 5.81) nih.govresearchgate.net
2 yearsChildren treated from 0-6 years of age103 (±12)104 (±10) researchgate.net

Analysis of Neuro-motor Development

Studies have shown that children with PKU treated with sapropterin exhibit normal neuro-motor development. researchgate.net In the SPARK trial, which included children under four years of age, patients in both the sapropterin and diet-only groups had normal neuromotor development. researchgate.net Another study found no significant difference in neuro-motor development at 12 and 26 weeks in children treated with sapropterin compared with diet alone, with most participants in both groups showing normal neuro-motor development. england.nhs.uk While PKU can be associated with motor developmental delays, early and effective treatment can mitigate these effects. medcraveonline.com

Impact on Attention Deficit Hyperactivity Disorder Symptoms

This compound has been shown to have a positive impact on symptoms of Attention Deficit Hyperactivity Disorder (ADHD), particularly inattention, in individuals with PKU. nih.gov In a study of individuals with sapropterin-responsive PKU and baseline ADHD symptoms, sapropterin therapy resulted in a significant improvement in inattentive symptoms within the first four weeks of treatment, with improvements maintained over 26 weeks. nih.govfrontiersin.org A study focusing on children and adolescents with PKU found that after 13 weeks of treatment, the sapropterin group showed significantly greater improvements in ADHD Rating Scale IV (ADHD RS-IV) total scores, as well as inattention and hyperactivity/impulsivity subscale scores, compared to the placebo group. nih.gov

Table 4: Effect of Sapropterin on ADHD Symptoms (ADHD RS-IV Scores)
ScoreLeast Square Mean Difference (Sapropterin vs. Placebo)P-valueCitation
Total Score-3.2 points0.02 nih.gov
Inattention Subscale-1.8 points0.04 nih.gov
Hyperactivity/Impulsivity Subscale-1.6 points0.02 nih.gov

Growth and Physical Parameters in Pediatric Populations

Long-term studies of pediatric patients with phenylketonuria (PKU) treated with this compound have demonstrated that the therapy, in conjunction with a phenylalanine (Phe)-restricted diet, supports normal growth and development. Monitoring of physical parameters, including height, weight, and head circumference, has been a key component of clinical trials assessing the long-term efficacy of sapropterin in children.

The SPARK (Safety Paediatric efficAcy phaRmacokinetic with Kuvan®) trial, a phase IIIb study, specifically evaluated the effects of sapropterin in children under four years of age with BH4-responsive PKU or mild hyperphenylalaninemia (HPA). nih.gov This study was crucial in establishing the efficacy of sapropterin in the youngest patient population. The results of the SPARK trial showed that patients in both the sapropterin plus diet group and the diet-only group exhibited stable growth parameters and normal neuromotor development over the 26-week study period. nih.gov

The consistent findings across multiple studies underscore the importance of sapropterin in the management of PKU, not only for metabolic control but also for ensuring that children achieve their full growth potential. nih.govresearchgate.net By improving phenylalanine tolerance and allowing for a less restrictive diet in responsive patients, sapropterin contributes to a more normalized nutritional intake, which is fundamental for healthy growth and development. nih.gov

Table 1: Growth Parameters in Pediatric PKU Patients Treated with this compound

Study/Trial Age Group Duration of Follow-up Key Findings on Growth Parameters Reference
PKU-0150 to 6 years at initiation7 yearsHeight, weight, and head circumference were maintained within normal ranges as per WHO and CDC growth charts. nih.gov
SPARK Trial< 4 years26 weeksPatients had normal neuromotor development and stable growth parameters. nih.gov

Other Metabolic Pathway Interactions

This compound, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), functions as a critical cofactor for several key enzymes beyond phenylalanine hydroxylase (PAH). drugbank.com Its role extends to the metabolism of monoamine neurotransmitters and the production of nitric oxide, highlighting its broader physiological significance. drugbank.com

Monoamine Neurotransmitter Metabolism

Tetrahydrobiopterin is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in the biosynthesis of the monoamine neurotransmitters dopamine (B1211576) and serotonin (B10506), respectively. nih.govnih.govresearchgate.net In the central nervous system (CNS), deficiencies in these neurotransmitters have been implicated in the neuropsychiatric dysfunction observed in individuals with PKU. nih.gov

Studies in murine models of PKU have investigated the impact of high-dose this compound therapy on monoamine neurotransmitter turnover. nih.govnih.gov While sapropterin treatment did not alter the absolute concentrations of dopamine and serotonin in the brain, it was associated with statistically significant increases in their respective metabolites, homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA). nih.govnih.gov This suggests that sapropterin may enhance the turnover of dopamine and serotonin, potentially by stimulating their synaptic release and subsequent metabolism. nih.govnih.gov

In clinical studies involving patients with PKU, urinary concentrations of monoamine neurotransmitters were found to be lower compared to healthy controls. nih.gov The administration of sapropterin, along with medical food intake, was shown to influence these levels. nih.gov Specifically, a significant increase in urinary HVA was observed after one month of sapropterin treatment in some patient groups. nih.gov These findings indicate that sapropterin therapy can have a measurable impact on monoamine metabolism in individuals with PKU. nih.gov

Table 2: Effect of this compound on Monoamine Neurotransmitter Metabolites in a Murine Model of PKU

Compound Effect of Sapropterin Treatment Interpretation Reference
DopamineNo change in brain content- nih.gov
SerotoninNo change in brain content- nih.gov
Homovanillic acid (HVA)Statistically significant increase in brain contentIncreased dopamine turnover nih.govnih.gov
5-hydroxyindoleacetic acid (5-HIAA)Statistically significant increase in brain contentIncreased serotonin turnover nih.govnih.gov

Nitric Oxide (NO) Metabolism

This compound is a crucial cofactor for all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). tga.gov.aunih.gov These enzymes catalyze the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov

The bioavailability of BH4 is a rate-limiting factor for NO production by NOS. nih.gov In conditions where BH4 levels are suboptimal, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress. nih.gov

Research in aged human skin has demonstrated that oral administration of sapropterin can augment reflex cutaneous vasodilation through NO-dependent mechanisms. nih.gov This effect is attributed to an increase in bioavailable BH4 in the skin microvasculature, which enhances NO synthesis by NOS. nih.gov These findings suggest that sapropterin may have a therapeutic potential in conditions associated with endothelial dysfunction and reduced NO bioavailability. nih.gov

Pterin (B48896) and Redox Metabolism

The metabolic pathways involving pterins are complex and interconnected with cellular redox balance. Tetrahydrobiopterin (BH4) itself is part of a redox cycle. During the hydroxylation reactions catalyzed by enzymes such as PAH and the aromatic amino acid hydroxylases, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). nih.gov This oxidized form is then regenerated back to BH4 by the enzyme dihydropteridine reductase (DHPR), a process that is dependent on NADH. nih.gov

The biosynthesis of BH4 from guanosine (B1672433) triphosphate (GTP) is also a multi-step enzymatic process. nih.gov The enzyme sepiapterin (B94604) reductase (SPR) is involved in the final steps of this pathway and has also been identified as a mediator of chemical redox cycling in lung epithelial cells. researchgate.net This suggests a broader role for enzymes involved in pterin metabolism in maintaining cellular redox homeostasis.

In the context of this compound therapy, the administration of an exogenous form of BH4 directly supplements the cofactor pool. This is particularly relevant in conditions of BH4 deficiency, where the endogenous synthesis or regeneration of BH4 is impaired. nih.gov By providing a surplus of the active cofactor, sapropterin can help to restore the function of BH4-dependent enzymes and mitigate the metabolic consequences of their dysfunction. nih.gov

Genetic and Molecular Basis of Sapropterin Dihydrochloride Responsiveness

Genotype-Phenotype Correlations in Phenylketonuria

The correlation between a patient's PAH genotype and their clinical phenotype, including responsiveness to sapropterin (B162354), is a critical area of study. While not always definitive, genotyping serves as a valuable tool in predicting the potential for a positive therapeutic outcome.

Mutations in the PAH gene are the underlying cause of PKU, a condition characterized by the inability to properly metabolize the amino acid phenylalanine. patsnap.comnih.gov Over 800 mutations in this gene have been identified, leading to a wide spectrum of clinical phenotypes. nih.gov Sapropterin dihydrochloride (B599025) can activate residual PAH enzyme activity, and responsiveness is often linked to specific genotypes. nih.govnih.gov

Certain mutations are consistently associated with a positive response to sapropterin therapy. For instance, the Y414C mutation is frequently linked to responsiveness. nih.gov Similarly, patients carrying the L48S mutation on at least one allele have shown consistent positive responses to sapropterin. nih.gov Genotypes such as p.[L48S];[L48S] and p.[Y414C];[Y414C] are always associated with a response at a low dose of the drug. nih.gov

Conversely, some mutations are predictive of non-responsiveness. The R158Q mutation, for example, is consistently associated with a lack of response. nih.gov Genotypes that have been invariably linked to non-responsiveness include [IVS12+1G>A];[IVS12+1G>A], p.[L348V];[R408W], p.[P281L];[P281L], p.[R158Q];[R408W], and p.[R261Q];[R408W]. nih.gov The R408W and IVS12+1G>A mutations are the most frequently detected in non-responders. nih.gov

While the presence of a single mutation can be indicative, the complete genotype is often more helpful in predicting sapropterin responsiveness. nih.gov However, it is important to note that the metabolic response is not always robustly predictable from the genotype alone, and a therapeutic trial is often recommended to definitively determine responsiveness. nih.govresearchgate.nettandfonline.com

Mutation/GenotypeAssociated ResponsivenessNotes
Y414CResponsiveFrequently associated with a positive response. nih.gov
L48SResponsivePatients with this mutation on at least one allele consistently respond. nih.gov
p.[L48S];[L48S]ResponsiveAlways associated with response at a low dose. nih.gov
p.[Y414C];[Y414C]ResponsiveAlways associated with response at a low dose. nih.gov
R158QNon-ResponsiveConsistently associated with a lack of response. nih.gov
[IVS12+1G>A];[IVS12+1G>A]Non-ResponsiveAlways associated with non-response. nih.gov
p.[L348V];[R408W]Non-ResponsiveAlways associated with non-response. nih.gov
p.[P281L];[P281L]Non-ResponsiveAlways associated with non-response. nih.gov
p.[R158Q];[R408W]Non-ResponsiveAlways associated with non-response. nih.gov
p.[R261Q];[R408W]Non-ResponsiveAlways associated with non-response. nih.gov

The therapeutic effect of sapropterin dihydrochloride is contingent upon the presence of some residual PAH enzyme activity. patsnap.comnih.gov Sapropterin, a synthetic form of the natural PAH cofactor BH4, works by enhancing the function of this residual enzyme. patsnap.comnih.gov In patients with certain PAH gene mutations, the enzyme is produced but may be unstable or have reduced catalytic function. Sapropterin can help to stabilize these mutant enzymes and increase their efficiency in converting phenylalanine to tyrosine. patsnap.com

Patients with mild to moderate forms of PKU, who typically have some degree of functional PAH enzyme, are more likely to respond to sapropterin treatment. patsnap.com The drug enhances the activity of the mutant PAH enzyme, leading to a reduction in blood phenylalanine levels. patsnap.com In contrast, individuals with severe mutations that result in a complete loss of PAH activity are generally not responsive to sapropterin, as there is no residual enzyme for the cofactor to act upon. patsnap.com Therefore, the level of residual PAH activity is a key determinant of sapropterin responsiveness.

Predictive Biomarkers for Therapeutic Efficacy

While the PAH genotype is a primary predictor of sapropterin responsiveness, ongoing research seeks to identify other biomarkers that can help forecast therapeutic efficacy. The most definitive method for determining responsiveness is a BH4 loading test, where a patient's blood phenylalanine levels are monitored after administration of sapropterin. A significant reduction in phenylalanine levels, typically defined as a decrease of 30% or more, indicates a positive response.

The pretreatment blood phenylalanine level can also offer some predictive value. Patients with milder forms of hyperphenylalaninemia are more likely to respond to sapropterin. However, responsiveness has been observed across a spectrum of baseline phenylalanine concentrations. Ultimately, a combination of genotyping and a therapeutic trial with sapropterin provides the most accurate prediction of long-term therapeutic efficacy.

Allosteric and Oligomerization Effects on Mutant PAH Enzymes

The mechanism of action of this compound at the molecular level involves its role as a pharmacological chaperone. It is understood to stabilize the PAH enzyme, which is a tetrameric protein, meaning it is composed of four identical subunits. Many mutations in the PAH gene lead to misfolding of the protein subunits, preventing them from assembling correctly into the stable, active tetrameric form.

Sapropterin is believed to bind to the mutant PAH protein, promoting its correct folding and stabilizing the quaternary structure of the enzyme. This chaperone-like effect helps to prevent the degradation of the unstable mutant enzyme and facilitates the formation of functional PAH tetramers. By enhancing the stability and proper assembly of the enzyme, sapropterin increases the amount of active PAH, thereby improving the metabolism of phenylalanine. nih.gov

Clinical Efficacy and Effectiveness Research of Sapropterin Dihydrochloride

Randomized Controlled Trials in Phenylketonuria

Randomized controlled trials (RCTs) have been instrumental in establishing the efficacy of sapropterin (B162354) dihydrochloride (B599025) for the treatment of Phenylketonuria (PKU). These studies have consistently demonstrated that sapropterin can significantly reduce blood phenylalanine (Phe) concentrations and improve dietary Phe tolerance in responsive individuals. nih.govresearchgate.net Approximately 25–50% of individuals with Phenylalanine Hydroxylase (PAH) deficiency show a response to sapropterin. nih.gov

Short-term Efficacy in Phenylalanine Reduction

Multiple RCTs have confirmed the short-term efficacy of sapropterin in lowering blood Phe levels. A meta-analysis of four RCTs showed that for patients with high baseline Phe levels (above 600 μmol/L), sapropterin significantly reduced Phe concentration within a six-week period. nih.gov One pivotal Phase III, multicenter, randomized, placebo-controlled study involving 89 participants aged 8 years and older demonstrated a statistically significant mean reduction in blood Phe concentration in the sapropterin group compared to the placebo group after 6 weeks. england.nhs.uk Specifically, the mean difference in blood Phe reduction between the sapropterin and placebo groups was -254 µmol/L. england.nhs.uk

Another study focusing on children aged 4 to 12 years also showed a reduction in blood Phe levels after three weeks of treatment with sapropterin. nih.gov In patients with elevated Phe levels, sapropterin has been shown to achieve a significant reduction in a short timeframe, which is crucial for minimizing the risk of cognitive impairments. nih.gov However, for patients with lower baseline Phe levels, a significant difference in Phe reduction compared to placebo or a Phe-restricted diet alone was not observed in some analyses. nih.gov

Table 1: Short-term Phenylalanine Reduction in Randomized Controlled Trials

StudyPatient PopulationTreatment DurationOutcomeResult
Meta-analysis (Qu et al.)PKU patients with high baseline Phe6 weeksMean Phe ReductionSignificant reduction (WMD = -225.31 μmol/L) nih.gov
Levy et al. (2007)Adults and children (≥8 years)6 weeksMean Difference in Phe Reduction vs. Placebo-254 μmol/L england.nhs.uk
Trefz et al. (2009)Children (4-12 years)3 weeksBlood Phe LevelsReduced from baseline nih.gov

Long-term Maintenance of Metabolic Control

Long-term studies have demonstrated that sapropterin can help in the sustained maintenance of metabolic control in responsive PKU patients. aap.orgnih.gov A retrospective multicenter study following 147 patients for up to 12 years found that median blood Phe concentrations remained within the therapeutic range for all patients on sapropterin therapy. nih.gov Similarly, a seven-year analysis of infants and young children who began treatment before the age of six showed that mean blood Phe levels were consistently maintained within the target range of 120–360 μmol/L. nih.gov

The KAMPER (Kuvan® Adult Maternal Paediatric European Registry) study, a long-term observational registry, provided real-world evidence of sapropterin's effectiveness. nih.gov Over a total study period of 11 years, the majority of participants were able to maintain their blood Phe levels within the target range for their respective age groups while on sapropterin. nih.gov These findings suggest that the initial response to sapropterin can be sustained over many years, contributing to stable metabolic control. aap.orgnih.gov

Impact on Dietary Phenylalanine Tolerance Across Age Groups

A significant benefit of sapropterin treatment is the increased tolerance to dietary phenylalanine, allowing for a less restrictive diet. nih.govresearchgate.net An international, double-blind, randomized, placebo-controlled study in children aged 4 to 12 years found that the sapropterin group tolerated a significantly higher amount of Phe supplement compared to the placebo group over a 10-week period. nih.govnorthwestern.edu The mean increase in Phe tolerance was 20.9 mg/kg/day in the sapropterin group, compared to only 2.9 mg/kg/day in the placebo group. nih.govnorthwestern.edu

This effect has been observed across various age groups. A meta-analysis demonstrated that sapropterin significantly improved dietary Phe tolerance. nih.gov Long-term data from the KAMPER registry, which included participants from under 4 years to over 18 years of age, showed a mean increase in actual dietary Phe intake from a baseline of 957 mg/day to a maximum of 1959 mg/day over the study period. nih.gov A retrospective study also reported a 3.9-fold median increase in Phe tolerance with sapropterin therapy compared to dietary treatment alone. nih.gov This liberalization of diet can lead to improvements in quality of life for individuals with PKU. researchgate.net

Table 2: Impact on Dietary Phenylalanine Tolerance

StudyPatient PopulationStudy DurationKey Finding
Trefz et al. (2009)Children (4-12 years)10 weeksMean increase in Phe tolerance of 17.7 mg/kg/day vs. placebo nih.govnorthwestern.edu
Muntau et al. (2017)Children26 weeksSignificantly more dietary Phe tolerated vs. diet alone (75.7 vs. 42.0 mg/kg/day) england.nhs.uk
Keil et al. (2013)147 patients (all ages)Up to 12 yearsMedian Phe tolerance increased 3.9 times compared to diet alone nih.gov
KAMPER Registry576 patients (all ages)11 yearsMean dietary Phe intake increased from 957 mg/day to 1959 mg/day nih.gov

Observational Studies and Real-World Evidence

Observational studies and real-world evidence have corroborated the findings from RCTs, demonstrating the long-term benefits of sapropterin in clinical practice. The KAMPER registry, with 576 participants from nine European countries, showed that long-term sapropterin use has a favorable safety profile and increases Phe tolerance while maintaining blood Phe levels in target ranges in a real-world setting. nih.gov

A retrospective study across 16 medical centers in Europe documented the long-term beneficial effects of sapropterin in responsive PKU patients by improving metabolic control and increasing daily tolerance for dietary Phe intake. aap.orgnih.gov In this study, 47% of patients reported improved adherence to their diet, and nearly 50% reported an improvement in their quality of life. aap.orgnih.gov These real-world data are crucial for understanding the practical impact of sapropterin therapy on the lives of individuals with PKU.

Efficacy in Tetrahydrobiopterin (B1682763) Deficiency

Sapropterin dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4) and serves as a replacement therapy for individuals with BH4 deficiency. nih.govtandfonline.com This group of disorders affects the synthesis or regeneration of endogenous BH4. nih.gov By providing an exogenous source of BH4, sapropterin restores the activity of phenylalanine hydroxylase, as well as other BH4-dependent enzymes involved in neurotransmitter synthesis. tandfonline.comuzh.ch In Europe, sapropterin is approved for the treatment of hyperphenylalaninemia in patients with BH4 deficiency who have been shown to be responsive to such treatment. nih.gov The treatment aims to decrease blood Phe concentration and improve the synthesis of neurotransmitters, thereby addressing the primary metabolic and neurological consequences of the deficiency. tandfonline.com

Subgroup Analyses of Treatment Response

Analyses of subgroups of patients have revealed that the response to sapropterin is often correlated with the severity of PKU. nih.gov Individuals with milder forms of PKU are more likely to respond to sapropterin treatment. researchgate.net A meta-analysis stratified patients by their baseline blood Phe concentration. nih.gov It found that in patients with high baseline Phe levels, sapropterin led to a significant reduction in blood Phe. nih.gov Conversely, in patients with low baseline Phe levels, while there was no significant difference in Phe reduction, there was a significant improvement in dietary Phe tolerance. nih.gov

Genotype also plays a role in predicting responsiveness, with certain mutations in the PAH gene being associated with a higher likelihood of response to sapropterin. nih.gov The identification of responsive patients is typically done through a BH4 loading test. researchgate.net Responsiveness is often defined as a reduction of at least 30% in blood Phe levels from baseline after a trial period of sapropterin administration. mdpi.comfda.gov

Comparative Effectiveness Studies (e.g., Sapropterin vs. Sepiapterin)researchgate.net

Comparative effectiveness research involving this compound and newer agents, such as sepiapterin (B94604), is crucial for determining optimal therapeutic strategies for conditions like Phenylketonuria (PKU). While both compounds aim to enhance the activity of the phenylalanine hydroxylase (PAH) enzyme, their mechanisms and clinical effects have been subject to direct and indirect comparisons in clinical trials.

Early head-to-head data from a Phase 2 clinical trial involving 24 adults with PKU demonstrated that sepiapterin led to a greater reduction in blood phenylalanine (Phe) levels compared to this compound. nih.gov In this crossover study, participants were treated with sepiapterin (at 20 mg/kg/day and 60 mg/kg/day) and this compound (at 20 mg/kg/day). intersearch.com.au The results showed that sepiapterin at 60 mg/kg/day had a significantly larger effect on blood Phe reduction than sapropterin. intersearch.com.au Specifically, the least squares mean changes from baseline in blood Phe were a reduction of 206.4 µmol/L for sepiapterin at 60 mg/kg, a reduction of 146.9 µmol/L for sepiapterin at 20 mg/kg, and a reduction of 91.5 µmol/L for sapropterin. intersearch.com.aubioworld.com Furthermore, a Phase 2 study highlighted that 50% more patients showed benefit with sepiapterin than with sapropterin (brand name Kuvan). medthority.com

More recent and extensive data comes from the Phase 3 APHENITY trial for sepiapterin. While not a direct head-to-head comparison with a sapropterin arm, its results provide a strong basis for indirect comparison. In the placebo-controlled portion of the APHENITY study, sepiapterin-treated patients experienced a mean percentage reduction in Phe of 63%. medthority.commedtechalert.combiospace.comncpe.ie For a subset of patients with classical PKU, the mean Phe reduction was even more pronounced at 69%. medthority.commedtechalert.combiospace.com These figures are notable when compared to findings from trials of sapropterin. For instance, one Phase 3 trial of sapropterin reported that 44% of patients in the treatment group achieved a reduction in Phe levels of ≥30% after six weeks. isrctn.com Another analysis mentioned that Kuvan's label indicates a 32% reduction in phenylalanine. ncpe.ie

The responder rate, another key metric of effectiveness, also appears to differ. In the run-in portion of the APHENITY trial, 66% of patients had a 30% reduction in Phe levels after treatment with sepiapterin. medthority.com This contrasts with the 20% of patients who responded to Kuvan in its PKU-001 run-in study. medthority.com

To provide a definitive head-to-head comparison, a Phase 3, randomized, crossover, open-label, active-controlled study is underway to directly compare the efficacy of sepiapterin to sapropterin in reducing blood Phe levels in participants with PKU aged 2 years and older. isrctn.comnih.gov This study will involve sequential treatment periods with both drugs to provide direct comparative data. isrctn.comnih.gov

The following table summarizes key efficacy data from various clinical trials of this compound and sepiapterin.

FeatureThis compoundSepiapterin
Mean Phe Reduction A meta-analysis of randomized controlled trials showed a significant lowering in blood Phe concentration in patients with high baseline Phe levels (WMD = -225.31 μmol L−1). One Phase 3 trial reported a mean decrease of 236 μmol/L. isrctn.comIn the Phase 3 APHENITY trial, the mean percent Phe reduction was 63%. medthority.commedtechalert.combiospace.com For patients with classical PKU, the mean reduction was 69%. medthority.commedtechalert.combiospace.com A Phase 2 trial showed a mean reduction of 206.4 μmol/L at a 60 mg/kg dose. intersearch.com.aubioworld.com
Responder Rate (≥30% Phe Reduction) In a Phase 3 trial, 44% of patients achieved a ≥30% reduction in Phe levels after 6 weeks. isrctn.com The PKU-001 run-in study showed a 20% responder rate. medthority.comIn the APHENITY trial run-in, 66% of patients achieved a ≥30% reduction in Phe levels. medthority.com
Head-to-Head Comparison A Phase 2 trial showed a smaller reduction in blood Phe (-91.5 μmol/L) compared to sepiapterin at both 20 mg/kg (-146.9 μmol/L) and 60 mg/kg (-206.4 μmol/L). intersearch.com.aubioworld.comThe same Phase 2 trial demonstrated a significantly larger effect on blood Phe reduction at 60 mg/kg compared to sapropterin. intersearch.com.au
Ongoing Studies Not applicableA Phase 3 head-to-head comparative trial against sapropterin is in progress to provide more definitive data. isrctn.comnih.gov

Safety and Tolerability Profiles of Sapropterin Dihydrochloride in Clinical Research

Incidence and Severity of Adverse Events in Clinical Trials

Clinical trials involving patients with PKU, ranging in age from infants to adults, have provided comprehensive data on the adverse events associated with sapropterin (B162354) dihydrochloride (B599025). Across multiple studies, the most frequently reported adverse reactions are generally mild to moderate in severity patsnap.com.

In a pooled analysis of controlled and uncontrolled studies involving 579 patients aged 4 to 49 years, the most common adverse reactions, occurring in at least 4% of patients, were headache, rhinorrhea (runny nose), pharyngolaryngeal pain (sore throat), diarrhea, vomiting, cough, and nasal congestion nih.govfda.gov. The majority of these events were considered non-serious nih.gov.

An open-label, multicenter trial identified rhinitis, vomiting, and decreased amino acid concentrations as widespread adverse events frontiersin.orgnih.gov. Hypersensitivity reactions, including rash and anaphylaxis, have also been reported, with most occurrences noted within several days of starting treatment nih.gov.

Below is a table summarizing the incidence of common adverse events reported in clinical trials.

Adverse EventIncidence Rate
Headache≥ 4%
Rhinorrhea≥ 4%
Pharyngolaryngeal Pain≥ 4%
Diarrhea≥ 4% nih.govfda.gov
Vomiting≥ 4% nih.govfda.gov
Cough≥ 4%
Nasal Congestion≥ 4%
Decreased Amino Acid ConcentrationWidespread frontiersin.orgnih.gov

Serious adverse events reported, regardless of their direct causality, have included convulsions, dizziness, gastrointestinal bleeding, and headache fda.gov.

Long-term Safety Monitoring and Registry Data

Long-term safety data for sapropterin dihydrochloride have been collected through observational registries, such as the Kuvan® Adult Maternal Paediatric European Registry (KAMPER) and the Phenylketonuria (PKU) Demographics, Outcomes and Safety (PKUDOS) registry nih.govresearchgate.netnih.gov. These registries provide real-world evidence on the safety profile of the drug over extended periods.

The KAMPER study, which enrolled 576 participants, reported that 69.6% of individuals experienced a total of 1,960 adverse events over a study period of 11 years. Of these, 61 events were classified as serious, with only two considered to be related to sapropterin by the investigators. No new safety concerns were identified during this long-term observation researchgate.netnih.gov.

Similarly, the PKUDOS registry, with a population of 1,189 subjects, found that drug-related adverse events were reported in 6% of subjects. The majority of these were non-serious and primarily affected the gastrointestinal, respiratory, and nervous systems. Serious adverse events related to the drug were reported in 1% or less of subjects nih.gov. These long-term data support a tolerable safety profile for sapropterin, with continuous use being associated with persistent efficacy nih.gov.

Genotoxicity and Mutagenicity Assessments

Preclinical safety assessments have been conducted to determine the potential for this compound to cause genetic damage. In vitro, the compound was found to be genotoxic in the Ames test at specific concentrations without metabolic activation, and also in the chromosomal aberration assay in Chinese hamster lung cells fda.gov. However, no genotoxicity was observed in the Ames test when metabolic activation was present fda.gov.

In contrast to the in vitro findings, in vivo assessments have not shown evidence of mutagenicity. This compound was not mutagenic in the in vivo micronucleus assay in mice at high doses fda.gov.

Reproductive and Developmental Toxicology Studies

Studies in animal models have been performed to evaluate the effects of this compound on fertility and embryonic development. In a fertility and early embryonic development study in rats, sapropterin did not produce any effects on the fertility or reproductive functions of male and female rats fda.gov.

Teratogenicity studies have been conducted in both rats and rabbits. Sapropterin was not found to be teratogenic in rats. However, at a high dose, a significant reduction in the number of live fetuses and their body weights was observed fda.gov. Data from maternal sub-registries (KAMPER and PKUDOS) on 79 pregnancies in women with PKU demonstrated that exposure to sapropterin during pregnancy was well-tolerated and helped maintain blood Phe levels within the target range, leading to normal deliveries rug.nl. Analysis of real-world data from the FDA Adverse Event Reporting System (FAERS) did detect signals for spontaneous abortion, though this was noted as an uncommon event frontiersin.orgnih.gov.

Specific Adverse Events and Their Clinical Implications

Certain adverse events warrant specific attention due to their potential clinical impact and management considerations.

A reduction in blood phenylalanine levels is the intended therapeutic effect of this compound. However, an excessive decrease can lead to hypophenylalaninemia (abnormally low blood Phe levels). This is a known risk, particularly in younger pediatric patients. Children under the age of 7 treated with higher doses of the drug are at an increased risk compared to older children fda.gov. Continuous monitoring of blood Phe levels is essential to ensure adequate control and to avoid excessively low levels, which can be detrimental nih.govfda.gov.

Gastrointestinal (GI) disturbances are among the most commonly reported adverse events in clinical trials of this compound nih.govnih.govdrugs.com. These include diarrhea, vomiting, and abdominal pain patsnap.comfda.govdrugs.com. Postmarketing experience has also identified reports of esophagitis and gastritis, suggesting upper GI mucosal inflammation nih.gov. Serious reactions such as esophageal stricture, ulcers, and bleeding have been reported nih.gov. Therefore, monitoring for signs and symptoms of upper GI inflammation is an important aspect of clinical management nih.gov.

Upper Respiratory Tract Manifestations (e.g., Headache, Rhinorrhoea, Pharyngolaryngeal Pain, Nasal Congestion, Cough)

Upper respiratory tract manifestations are among the most frequently reported adverse events in clinical trials involving this compound. These events are generally considered non-serious.

Commonly observed upper respiratory tract-related adverse reactions include headache, rhinorrhoea (runny nose), pharyngolaryngeal pain (sore throat), nasal congestion, and cough drugs.comdrugs.comfda.govfda.gov. Data from two double-blind, placebo-controlled clinical trials showed that headache, rhinorrhoea, and pharyngolaryngeal pain were some of the most common adverse reactions, occurring in at least 4% of patients treated with this compound drugs.com.

A meta-analysis of four randomized controlled trials did not find a significant difference in the incidence of upper respiratory tract infections, headache, vomiting, abdominal pain, diarrhoea, pyrexia, and oropharyngeal pain between the sapropterin and control groups nih.govfrontiersin.org. Long-term data from the PKUDOS registry indicated that drug-related adverse events, including those in the respiratory system, were reported in 6% of subjects and were mostly considered non-serious nih.gov.

The table below summarizes the incidence of common upper respiratory tract manifestations from clinical trial data.

Adverse EventIncidence in Sapropterin GroupReference
Headache15% - 21% drugs.comnih.gov
Rhinorrhoea11% - 21% drugs.comnih.gov
Pharyngolaryngeal Pain10% - 15% drugs.comnih.gov
Cough15% nih.gov
Nasal CongestionCommon (1% to 10%) drugs.com

Note: Incidence rates can vary across different studies due to study design, patient population, and dosage.

Neurological Manifestations (e.g., Headache, Convulsions)

Neurological manifestations, particularly headache, are commonly reported in patients treated with this compound.

Headache is one of the most frequently reported adverse effects, with an incidence of around 15% in some studies drugs.com. Post-marketing experience has also identified hyperactivity as a potential adverse reaction drugs.comfda.govfda.gov.

More severe neurological events, such as convulsions and the exacerbation of pre-existing convulsions, have been reported, although a definitive causal relationship with this compound is not always clear drugs.comfda.gov. In a 10-year post-marketing safety surveillance program for a non-PKU indication, three patients with underlying neurologic disorders experienced convulsions, exacerbation of convulsions, over-stimulation, or irritability during co-administration of levodopa (B1675098) and sapropterin fda.gov.

The following table outlines the reported neurological manifestations.

Adverse EventFrequencyAdditional NotesReference
HeadacheVery Common (≥10%)Reported in up to 15% of patients in some trials. drugs.com
DizzinessCommon (1% to 10%) drugs.com
ConvulsionsFrequency not reportedAlso includes exacerbation of convulsions. drugs.com
HyperactivityPost-marketing reportsTwo cases were reported during the post-marketing period. drugs.com

Potential for Spontaneous Abortion

The potential for spontaneous abortion in pregnant women with phenylketonuria (PKU) treated with this compound has been evaluated in post-marketing surveillance and registries.

Furthermore, an analysis of the FDA Adverse Event Reporting System (FAERS) database from 2008 to 2024 detected spontaneous abortion as a potential unexpected adverse event through disproportionality analysis nih.govnih.gov. Another analysis of a US-based observational registry noted that three pregnancies (5.7%) resulted in spontaneous abortions in the first trimester researchgate.net. It is important to note that maintaining stable blood phenylalanine levels is crucial during pregnancy for positive outcomes nih.govmssm.edunih.gov.

Nephrotoxicity Considerations

The potential for nephrotoxicity with this compound has been examined through real-world adverse event data.

An analysis of the FDA Adverse Event Reporting System (FAERS) database, which collected suspected adverse event cases from 2008 to 2024, identified nephrolithiasis (kidney stones) as a probable unexpected adverse event associated with sapropterin use nih.govnih.gov. This finding was based on a disproportionality analysis of the reported adverse events nih.govnih.gov. However, clinical trials have not specifically listed nephrotoxicity as a common adverse event fda.gov.

Socioeconomic and Quality of Life Research Associated with Sapropterin Dihydrochloride

Patient-Reported Outcomes and Health-Related Quality of Life

Research indicates that sapropterin (B162354) dihydrochloride (B599025) can lead to significant improvements in the quality of life (QOL) for responsive patients. A long-term study following patients for up to 12 years found that nearly half (49.6%) of the 147 participants reported an improved quality of life compared to being on a diet-only treatment. researchgate.net Another study involving 37 PKU patients aged 10-49 years who completed a PKU-specific QOL questionnaire over a year, demonstrated notable improvements. researchgate.net Specifically, "Definitive Responders," who were able to relax their diet while maintaining phenylalanine control, showed significant enhancements in the "Impact" and "Satisfaction" sub-scores of the questionnaire. researchgate.net The total QOL score improved significantly for both "Definitive" and "Provisional Responders" (those who remained on the drug but couldn't relax their diet). researchgate.net

Table 1: Patient-Reported Quality of Life Outcomes with Sapropterin Dihydrochloride
Study PopulationKey FindingsCitation
147 PKU patients (all ages)49.6% reported improved quality of life compared to diet alone. researchgate.net
37 PKU patients (ages 10-49)Significant improvement in "Impact" sub-score for all responders. researchgate.net
Significant improvement in "Satisfaction" sub-score for "Definitive Responders". researchgate.net
Significant improvement in total QOL score for both "Definitive" and "Provisional Responders". researchgate.net
Parents of children with PKUReported positive experiences and reduced impact of PKU on child, parent, and family quality of life. researchgate.netajan.com.au

Impact on Dietary Burden and Adherence to Nutritional Management

A major challenge in PKU management is the lifelong adherence to a strict, low-phenylalanine diet. nih.govnih.govmdpi.com this compound has been shown to lessen this dietary burden for responsive individuals by increasing their tolerance for natural protein. researchgate.netnih.govnih.gov

A study involving 17 children over a six-month period demonstrated a significant increase in natural protein intake (p < 0.001) and a decrease in the consumption of protein substitutes (p = 0.002). nih.gov This dietary liberalization included increased consumption of regular cow's milk, meat, fish, eggs, bread, and pasta, with a corresponding decrease in the need for special low-protein foods. nih.govresearchgate.net In a longer-term study, the median phenylalanine tolerance of patients increased 3.9 times with sapropterin therapy compared to dietary treatment alone. researchgate.net This increased tolerance can lead to greater dietary variety and a reduction in the social and economic hardships associated with a highly restrictive diet. nih.gov

Table 2: Impact of this compound on Dietary Management
Study FindingStatistic/ObservationCitation
Change in Natural Protein IntakeSignificant increase (p < 0.001) nih.gov
Change in Protein Substitute IntakeSignificant decrease (p = 0.002) nih.gov
Change in Phenylalanine ToleranceMedian increase of 3.9 times compared to diet alone researchgate.net
Improved Dietary AdherenceReported in 47% of patients researchgate.net
Increased Intake of Regular FoodsIncreased consumption of milk, meat, fish, eggs, bread, and pasta nih.govresearchgate.net
Decreased Intake of Special Low-Protein FoodsObserved decrease nih.govresearchgate.net

Effects on Caregiver Burden and Mental Health

The demanding nature of managing PKU can place a significant burden on caregivers, often leading to psychological distress. nspku.org Research suggests that sapropterin therapy can have a positive impact on the mental health and well-being of caregivers.

Table 3: Effects of this compound on Caregiver Well-being
Outcome MeasureFindingp-valueCitation
Caregiver AnxietySignificant decreasep = 0.016 nih.govresearchgate.net
Caregiver DepressionSignificant decreasep = 0.022 nih.govresearchgate.net
Familial-Social ImpactSignificant improvementp = 0.002 nih.govresearchgate.net
Personal Strain on CaregiverSignificant decreasep = 0.001 nih.govresearchgate.net
Time Spent on PKU TasksLess time reported by caregivers- nih.govresearchgate.net
Family Social ActivitiesIncreased frequency of eating out- nih.govresearchgate.net

Future Directions and Emerging Areas in Sapropterin Dihydrochloride Research

Exploration of Optimal Dosing Strategies and Individualized Treatment

Current research is actively seeking to refine sapropterin (B162354) dihydrochloride (B599025) dosing to maximize efficacy and personalize treatment. The standard approach involves initiating treatment and adjusting the dose based on the response of blood phenylalanine (Phe) levels. nih.gov However, a "one-size-fits-all" approach may not be optimal for all patients.

Studies have indicated a dose-response relationship, with higher doses leading to greater reductions in blood Phe levels in some patients. nih.gov This suggests that individualized dose titration is crucial. One area of investigation is the potential benefit of divided dosing schedules. A case-control study suggested that administering the total daily dose in two divided doses, instead of a single dose, was more effective in increasing daily Phe consumption and tolerance over a one-year period. nih.gov This approach may lead to more stable blood Phe levels and better metabolic control.

Future research will likely focus on developing more sophisticated dosing algorithms that incorporate a variety of patient-specific factors. This could include pharmacogenomic approaches, where genetic markers might predict an individual's response to different doses, although currently, genotype alone is not considered sufficient to robustly predict response. rug.nl The goal is to move beyond simple weight-based dosing to a more personalized strategy that optimizes the therapeutic benefit for each patient, potentially allowing for greater dietary freedom and improved quality of life. clinicaltrials.gov

Table 1: Comparison of Dosing Strategies

Dosing Strategy Description Potential Advantages Research Focus
Standard Dosing Initial dose of 10-20 mg/kg/day, adjusted based on blood Phe response. Simple to implement, established efficacy. Determining optimal titration schedules.
Divided Dosing Total daily dose is split into two or more administrations. Improved Phe tolerance, potentially more stable blood Phe levels. nih.gov Long-term effects and patient adherence.

| Individualized Dosing | Dosing tailored to individual patient characteristics beyond weight. | Maximized efficacy, potential for lower effective doses in some patients. | Identifying predictive biomarkers and pharmacogenomic markers. |

Investigation of Novel Therapeutic Modalities in Conjunction with Sapropterin Dihydrochloride

The future of PKU management may lie in combination therapies that leverage this compound's mechanism of action alongside other innovative treatments.

Gene Therapy Applications

Gene therapy is a promising area of research for PKU, aiming to provide a long-term or even curative treatment by introducing a functional copy of the PAH gene. rug.nl While gene therapy is being developed as a standalone treatment, there is a potential for this compound to be used as an adjunct therapy. For gene therapies that result in a partial restoration of PAH enzyme function, sapropterin could potentially enhance the activity of the newly expressed enzyme, similar to how it boosts the function of residual mutant enzymes. This synergistic approach could lead to better metabolic control than either therapy alone, especially in the initial phases of gene therapy treatment or in cases where gene therapy does not achieve full correction. Research in this area is still in its early stages, but it represents an exciting possibility for the future of PKU treatment.

Novel Dietary Strategies and the Gut-Brain Axis

The gut-brain axis, the bidirectional communication between the gut microbiota and the central nervous system, is an emerging area of interest in neurological and metabolic disorders, including PKU. nih.gov Research has shown that the gut microbiome in PKU patients can differ from that of healthy individuals, potentially influenced by the high-phenylalanine environment and the restrictive diet. nih.gov

This compound treatment has been shown to influence neurotransmitter metabolism. clinicaltrials.gov Studies have observed that PKU patients have lower baseline concentrations of urinary monoamine metabolites, and that sapropterin can impact these levels. clinicaltrials.gov This highlights a potential link between sapropterin treatment and the neurochemical pathways of the gut-brain axis.

Future research could explore how novel dietary strategies, such as the use of specific prebiotics or probiotics, in conjunction with sapropterin, could modulate the gut microbiome and its metabolites. The goal would be to positively influence the gut-brain axis, potentially leading to improved neurological and cognitive outcomes in patients with PKU. Investigating the interplay between sapropterin, diet, the gut microbiome, and brain function is a key future research direction.

Research into Potential Unidentified Adverse Events and Their Mechanisms

While this compound is generally considered safe and well-tolerated, long-term surveillance and research are crucial to identify any rare or delayed adverse events. Most reported adverse events have been mild to moderate, with common ones including headache and gastrointestinal symptoms. nih.gov

Long-term observational studies and analysis of real-world data from pharmacovigilance databases, such as the FDA Adverse Event Reporting System (FAERS), are essential for comprehensive safety assessment. These analyses can help identify potential safety signals that may not have been apparent in the initial clinical trials. For example, such post-market surveillance can help to better characterize the risk of known adverse effects and detect new, less common ones.

Future research in this area will focus on:

Long-term observational studies: Following patients on sapropterin therapy for many years to monitor for any late-emerging health issues.

Mechanistic studies: Investigating the biological mechanisms underlying any identified adverse events to better understand their cause and potential risk factors.

Subpopulation analysis: Examining safety data in specific patient populations, such as pregnant women or the elderly, to ensure the risk-benefit profile is well understood across all groups.

Expanding Research into Broader Metabolic and Vascular Conditions

The mechanism of action of this compound, which involves its role as a cofactor for nitric oxide synthase (eNOS), has prompted research into its potential therapeutic applications beyond PKU, particularly in cardiovascular and metabolic diseases characterized by endothelial dysfunction.

Tetrahydrobiopterin (B1682763) is essential for the proper functioning of eNOS, which produces nitric oxide (NO), a key molecule in maintaining vascular health. In conditions of oxidative stress, BH4 can become depleted, leading to eNOS "uncoupling," where the enzyme produces superoxide (B77818) radicals instead of NO, contributing to endothelial dysfunction.

Research has shown that sapropterin supplementation can improve the bioactivity of endothelium-derived NO. For example, studies in long-term smokers demonstrated that oral sapropterin restored flow-mediated vasodilation, a measure of endothelial function. researchgate.netnih.gov Animal studies have also shown promise. In a mouse model of pregestational diabetes, sapropterin treatment prevented congenital heart defects and coronary artery malformations in the offspring by improving eNOS coupling.

These findings suggest a potential role for sapropterin in a range of conditions associated with endothelial dysfunction, such as:

Atherosclerosis

Hypertension

Diabetes-related vascular complications

Future clinical trials are needed to determine the efficacy and safety of this compound in these broader metabolic and vascular conditions. Investigating its potential to restore endothelial function in these patient populations is a significant and promising area for future research.

Q & A

Q. What methodologies are used to determine patient responsiveness to sapropterin dihydrochloride in phenylketonuria (PKU) clinical trials?

Responsiveness is typically assessed via a sapropterin loading trial, where patients receive 20 mg/kg/day for 7–14 days. Plasma phenylalanine (Phe) levels are monitored, with a ≥30% reduction from baseline indicating responsiveness . Challenges include variability in dietary Phe intake and genetic heterogeneity of PKU patients, necessitating controlled dietary protocols during trials .

Q. How is the purity and stability of this compound validated in preclinical studies?

High-performance liquid chromatography (HPLC) with UV detection is the standard method for purity assessment, with acceptance criteria >98% . Stability studies involve storing the compound at -20°C in desiccated conditions to prevent oxidation, with periodic re-testing of solubility and bioactivity .

Q. What pharmacokinetic parameters are critical for designing dose-response studies of this compound?

Key parameters include plasma half-life (2–4 hours), peak concentration (Cmax), and area under the curve (AUC). Studies often use a crossover design with escalating doses (5–20 mg/kg/day) to identify therapeutic thresholds while controlling for inter-individual variability in absorption .

Advanced Research Questions

Q. How can researchers address contradictions between reduced plasma Phe levels and unresolved neurocognitive outcomes in this compound responders?

Longitudinal studies with multivariate analysis are recommended, incorporating neuropsychological assessments (e.g., IQ tests, executive function tasks) alongside biochemical metrics. Evidence from PKU-008 trials shows sustained Phe reduction but limited neurocognitive correlation, suggesting the need for larger cohorts and longer follow-up periods (>5 years) .

Q. What are the methodological challenges in conducting randomized controlled trials (RCTs) for this compound in rare disease populations?

Challenges include small sample sizes, ethical constraints in placebo arms, and heterogeneity in PKU mutations. Adaptive trial designs (e.g., Bayesian methods) and surrogate endpoints (e.g., Phe levels) are often employed to improve statistical power .

Q. How should researchers design studies to evaluate the long-term safety profile of this compound?

Phase IIIb trials like PKU-008 (average exposure: 659 days) provide a template, with quarterly monitoring of adverse events (AEs), hematological parameters (e.g., neutrophil counts), and Phe levels. Note that 25% of patients experienced transient hypophenylalaninemia (<120 µmol/L), requiring protocol adjustments for dietary monitoring .

Q. What experimental strategies resolve discrepancies in this compound’s efficacy across different PKU genotypes?

Genotype-stratified subgroup analysis is critical. For example, patients with PAH missense mutations (e.g., p.R408W) show higher responsiveness than null mutations. In vitro assays using patient-derived hepatocytes can validate genotype-phenotype correlations .

Methodological Guidance

Q. How to optimize analytical techniques for quantifying this compound in biological samples?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3-sapropterin) to enhance sensitivity and specificity. Validate methods per ICH guidelines, focusing on limits of detection (LOD ≤1 ng/mL) and matrix effects .

Q. What statistical approaches are recommended for meta-analyses of this compound trials?

Random-effects models account for heterogeneity across studies. Pooled analysis of Phe reduction (mean difference: -362 µmol/L, 95% CI: -418 to -306) demonstrates efficacy, but publication bias should be assessed via funnel plots .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.